

physical and chemical properties of 4',7-Dimethoxyisoflavone

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Compound of Interest

Compound Name: 4',7-Dimethoxyisoflavone

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An In-depth Technical Guide to 4',7-Dimethoxyisoflavone For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **4',7-Dimethoxyisoflavone**. The information is curated for professionals in research and drug development, with a focus on quantitative data, experimental methodologies, and the elucidation of its biological mechanisms of action.

Core Chemical and Physical Properties

4',7-Dimethoxyisoflavone, also known as daidzein dimethyl ether, is a methoxyisoflavone, a class of organic compounds belonging to the flavonoid family.^{[1][2]} It has been identified in various plants, including *Glycyrrhiza pallidiflora* and *Albizzia lebbbeck*.^{[1][2]}

Table 1: Physicochemical Properties of 4',7-Dimethoxyisoflavone

| Property | Value | Source(s) |
|-------------------|--|-----------|
| IUPAC Name | 7-methoxy-3-(4-methoxyphenyl)chromen-4-one | [1] |
| Synonyms | Daidzein dimethyl ether, 7,4'-Dimethoxyisoflavone | [1] |
| CAS Number | 1157-39-7 | [1] |
| Molecular Formula | C ₁₇ H ₁₄ O ₄ | [1][3] |
| Molecular Weight | 282.29 g/mol | [1][3] |
| Appearance | Yellow crystal | [2] |
| Melting Point | 163 °C | [4] |
| Boiling Point | 452.80 °C (estimated) | [5] |
| Solubility | Soluble in Methanol, Ethanol, DMSO | [2][6] |
| SMILES | <chem>COC1=CC=C(C=C1)C2=COC3=C(C2=O)C=CC(=C3)OC</chem> | [1] |

Table 2: Spectral Data of 4',7-Dimethoxyisoflavone

| Spectral Data Type | Key Features and Observations | Source(s) |
|---------------------|---|-----------|
| ^1H NMR | Data available, specific shifts recorded on Varian CFT-20. | [1] |
| ^{13}C NMR | Data available, specific shifts recorded on Bruker WP-60. | [1] |
| Mass Spectrometry | Molecular ion peak at m/z 282 (M^+). GC-MS data available in NIST library. | [1] |
| Infrared (IR) | FTIR spectra available, typically recorded using KBr wafer technique. | [1] |
| UV Spectroscopy | λ_{max} at 260nm (in Methanol). | [2] |

Synthesis and Experimental Protocols

Chemical Synthesis

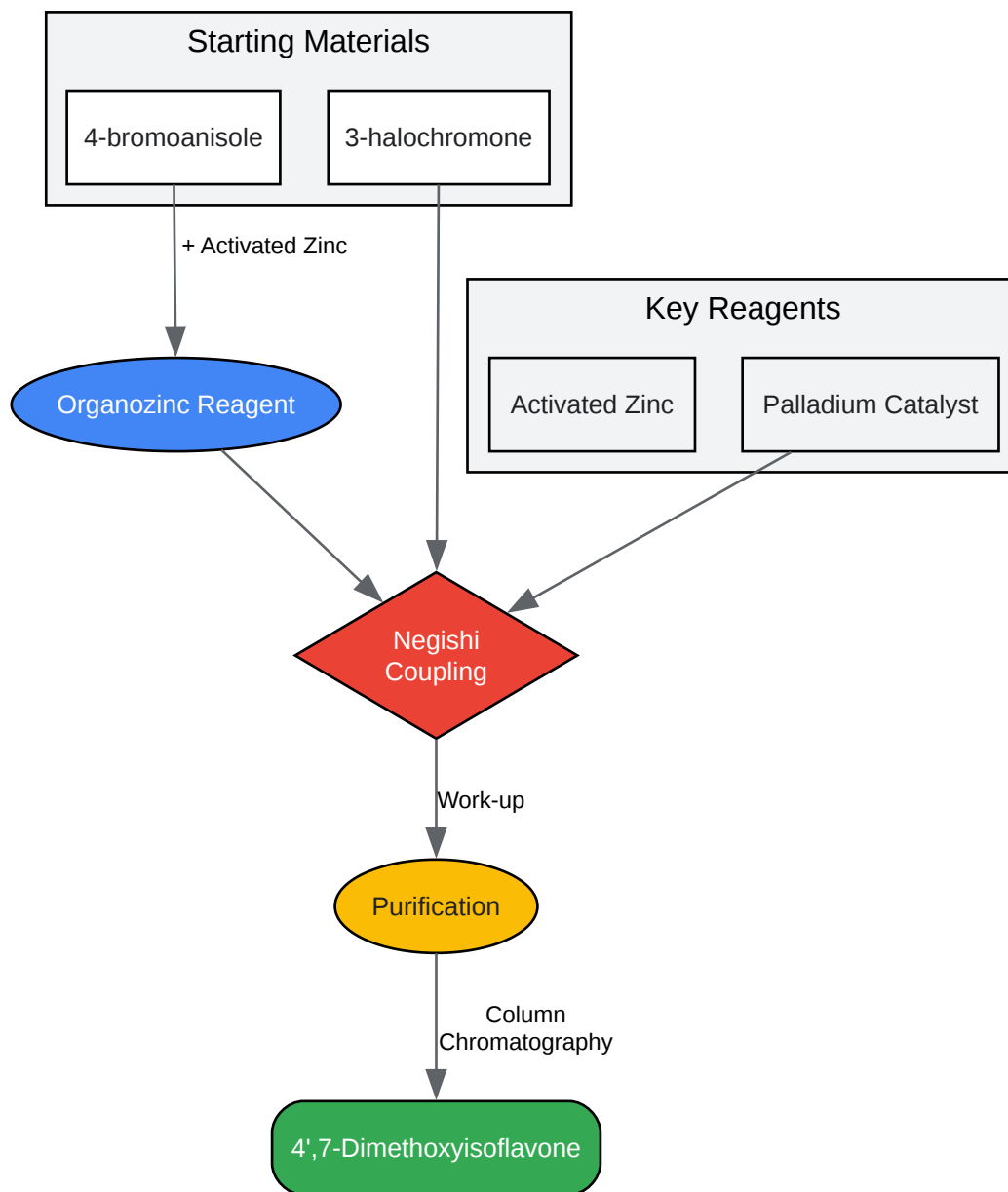
The synthesis of **4',7-Dimethoxyisoflavone** can be achieved through various organic chemistry routes. A notable and efficient method is the Negishi cross-coupling reaction.

This protocol is a general representation based on established methods for isoflavone synthesis.[7]

- **Preparation of the Organozinc Reagent:** 4-Methoxyphenylzinc bromide is prepared by reacting 4-bromoanisole with activated zinc metal in an appropriate anhydrous solvent like tetrahydrofuran (THF).
- **Preparation of the Chromone Substrate:** A 3-halochromone, such as 3-iodochromone or 3-bromochromone, is synthesized from a corresponding 2-hydroxyacetophenone derivative.
- **Coupling Reaction:** The 3-halochromone is dissolved in an anhydrous solvent (e.g., THF). A palladium catalyst, often with a phosphine ligand, is added to the solution.

- **Addition of Organozinc:** The prepared 4-methoxyphenylzinc bromide solution is added dropwise to the reaction mixture at room temperature or with gentle heating.
- **Reaction Monitoring and Work-up:** The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
- **Purification:** The crude product is extracted with an organic solvent (e.g., ethyl acetate), washed, dried, and concentrated. The final product, **4',7-Dimethoxyisoflavone**, is purified by column chromatography on silica gel.

Synthesis Workflow



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General workflow for the synthesis of 4',7-Dimethoxyisoflavone.

Biological Activity Assays

This protocol outlines the methodology to determine the cytotoxic effects of **4',7-Dimethoxyisoflavone** on human breast cancer (MCF-7) cells.[5]

- **Cell Culture:** MCF-7 cells are cultured in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics, and maintained at 37°C in a humidified 5% CO₂ atmosphere.
- **Cell Seeding:** Cells are seeded into 96-well plates at a density of approximately 1,500-2,000 cells/well and allowed to attach overnight.
- **Compound Treatment:** A stock solution of **4',7-Dimethoxyisoflavone** in DMSO is prepared. Serial dilutions are made in the culture medium to achieve the desired final concentrations (e.g., 1-200 µM). The medium in the wells is replaced with the medium containing the compound. A solvent control (DMSO) is also included.
- **Incubation:** The plates are incubated for a specified period, typically 24 to 72 hours.
- **MTT Addition:** After incubation, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well. The plates are incubated for another 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and 100-200 µL of a solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the formazan crystals.
- **Absorbance Reading:** The absorbance is measured at 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the solvent control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is determined from the dose-response curve. For 4',7-dimethoxyflavanone, the IC₅₀ was found to be 115.62 µM after 24 hours of treatment.[\[1\]](#)

This protocol is used to assess the inhibitory effect of the compound on the germination of fungal spores.[\[2\]](#)[\[4\]](#)

- **Fungal Cultures:** The test fungi (e.g., *Alternaria brassicae*, *Helminthosporium penniseti*) are cultured on a suitable medium like Potato Dextrose Agar (PDA).[\[2\]](#)
- **Spore Suspension:** A spore suspension is prepared by washing the surface of a mature fungal culture with sterile distilled water. The concentration is adjusted to a standard value (e.g., 10³ spores/mL) using a hemocytometer.

- **Treatment Preparation:** **4',7-Dimethoxyisoflavone** is dissolved in a suitable solvent and then diluted to various concentrations (e.g., 100 to 1000 ppm) in sterile water or a minimal medium.[\[2\]](#)
- **Incubation:** An aliquot of the spore suspension is mixed with the compound solution on a cavity slide or in a microtiter plate and incubated at a suitable temperature (e.g., $25 \pm 2^{\circ}\text{C}$) for 24 hours.[\[4\]](#)
- **Microscopic Examination:** After incubation, the number of germinated and non-germinated spores is counted under a microscope (typically out of 100 spores). A spore is considered germinated if the germ tube length exceeds its diameter.[\[4\]](#)
- **Data Analysis:** The percentage of spore germination inhibition is calculated relative to a control group (without the compound).

This assay measures the ability of **4',7-Dimethoxyisoflavone** to inhibit the enzyme that converts testosterone to dihydrotestosterone (DHT).[\[8\]](#)[\[9\]](#)[\[10\]](#)

- **Enzyme Preparation:** A crude enzyme extract of 5α -reductase is prepared from the homogenization of the ventral prostate of male Sprague-Dawley rats.[\[8\]](#)[\[10\]](#)
- **Reaction Mixture:** The test compound (**4',7-Dimethoxyisoflavone**) and/or vehicle (solvent control) is pre-incubated with the enzyme preparation in a buffered solution (pH 6.5) for about 15 minutes at 37°C .[\[9\]](#)
- **Initiation of Reaction:** The enzymatic reaction is initiated by adding the substrate, testosterone (often radiolabeled, e.g., $[^3\text{H}]$ testosterone), to the mixture. The incubation continues for a set period (e.g., 30 minutes).[\[9\]](#)
- **Termination and Extraction:** The reaction is stopped by adding a strong acid (e.g., 1 N HCl).[\[9\]](#) The steroids are then extracted from the mixture using an organic solvent like ethyl acetate.
- **Analysis:** The extracted steroids (testosterone and its metabolite, DHT) are separated using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

- **Quantification:** The amount of testosterone converted to DHT is quantified, often by measuring radioactivity. The inhibitory effect of **4',7-Dimethoxyisoflavone** is determined by comparing the rate of DHT formation in its presence to that of the control.

Biological Activities and Signaling Pathways

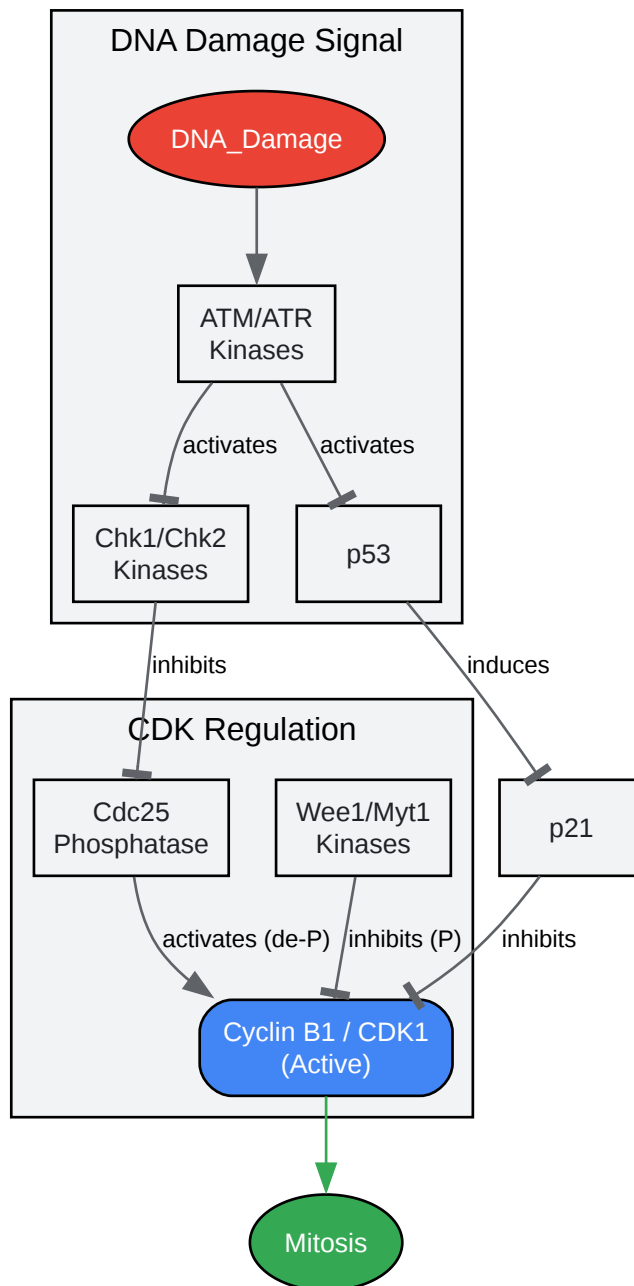
4',7-Dimethoxyisoflavone has demonstrated a range of biological activities, including anticancer, antifungal, and enzyme-inhibitory effects.

Anticancer Activity and Cell Cycle Regulation

Studies on human breast cancer MCF-7 cells have shown that a closely related compound, 4',7-dimethoxyflavanone, exhibits antiproliferative effects.^[1] This activity is associated with the induction of cell cycle arrest at the G2/M phase.^[1] This arrest is characterized by an observed increase in the levels of key regulatory proteins, Cyclin B1 and CDK1 (also known as Cdc2).^[1]

The G2/M checkpoint is a critical control point in the cell cycle, preventing cells from entering mitosis with damaged DNA. The activation of the Cyclin B1/CDK1 complex is the central event that drives the cell into mitosis. Its activity is tightly regulated by a network of activating and inhibitory signals.

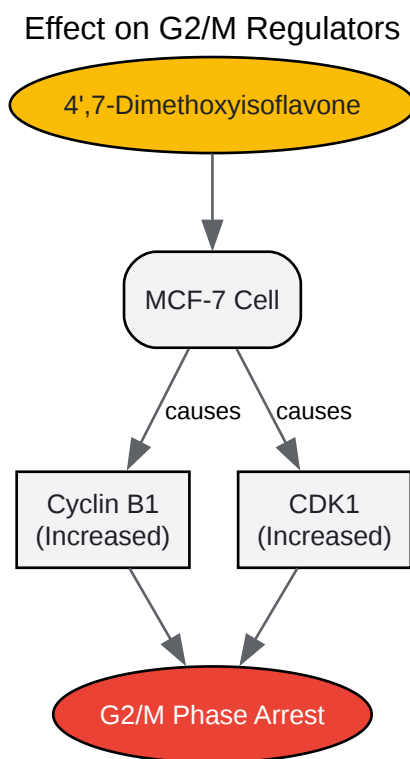
General G2/M Checkpoint Pathway



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Overview of the G2/M DNA damage checkpoint signaling pathway.

While the precise upstream mechanism for **4',7-Dimethoxyisoflavone** is not fully elucidated, its documented effect is the accumulation of the active Cyclin B1/CDK1 complex, which paradoxically leads to G2/M arrest. This suggests a potential disruption of the normal mitotic entry or progression machinery downstream of the complex's activation.



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Observed effect of 4',7-Dimethoxyisoflavone on MCF-7 cell cycle.

Antifungal Properties

4',7-Dimethoxyisoflavone has demonstrated significant antifungal activity against a variety of plant pathogenic fungi.[2] The sensitivity to the compound varies considerably among different fungal species. For instance, complete inhibition of spore germination for *Alternaria brassicae* was observed at concentrations from 100 to 1000 ppm, whereas *Helminthosporium penniseti* was completely inhibited at 250 ppm.[2] This suggests a potential application for this compound in agricultural settings to control plant diseases.[2]

5 α -Reductase Inhibition

The compound has been tested for its ability to inhibit rat prostate testosterone 5 α -reductase. [10] While it does exhibit inhibitory effects, it was found to be a weaker inhibitor compared to other isoflavonoids like genistein and biochanin A.[10] This activity, though moderate, indicates a potential role in modulating androgen-dependent pathways.

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